molecular formula C10H10N2O6 B2772553 {2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid CAS No. 736972-55-7

{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid

Cat. No.: B2772553
CAS No.: 736972-55-7
M. Wt: 254.198
InChI Key: IKFKBLRDDATRBB-UHFFFAOYSA-N
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Description

{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid (CAS 736972-55-7) is a synthetic carboxylic acid derivative with a molecular formula of C10H10N2O6 and a molecular weight of 254.20 g/mol . This compound is characterized by a 2-nitrophenyl group linked via an amide bond to an oxoethoxy moiety, which is further connected to an acetic acid backbone. This structure makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules and for the creation of diverse chemical libraries in drug discovery and material science . Compounds with similar structural frameworks, featuring anilino-oxoethoxy-acetic acid motifs, are frequently investigated as biochemical probes and for their potential therapeutic properties, which may include anti-inflammatory, antioxidant, and antimicrobial activities . The mechanism of action for such compounds typically involves interactions with biological targets like enzymes and receptors, where the amide and carboxylic acid groups can participate in hydrogen bonding and other molecular interactions, potentially modulating biological pathways . As a derivative of 2-nitrophenylacetic acid, it shares applications as a precursor for heterocycle formation, a process highly valuable in medicinal chemistry for developing clinically active molecules . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[2-(2-nitroanilino)-2-oxoethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c13-9(5-18-6-10(14)15)11-7-3-1-2-4-8(7)12(16)17/h1-4H,5-6H2,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFKBLRDDATRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid typically involves the nitration of phenylacetic acid followed by subsequent reactions to introduce the amino and oxoethoxy groups. One common method involves the reaction of 2-nitroaniline with ethyl oxalyl chloride in the presence of a base to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functional group transformations under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of aniline or hydroxylamine derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

Chemistry

{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid is used as a reagent in organic synthesis, particularly in the formation of heterocycles and as a protecting group for primary alcohols .

Biology

Medicine

Research is ongoing to explore the compound’s potential as a precursor for pharmaceuticals with various therapeutic properties.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism by which {2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid exerts its effects involves the interaction of its functional groups with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with enzymes or other biomolecules, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid is unique due to the presence of both nitro and amino groups on the phenyl ring, along with an oxoethoxy group, which provides a versatile platform for various chemical transformations and applications in research and industry.

Biological Activity

{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing its mechanisms of action, biochemical pathways, and research findings.

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Binding : Similar compounds have shown a high affinity for multiple receptors, suggesting that this compound may interact with various biological targets.
  • Antioxidant Activity : The presence of the nitrophenyl group may contribute to antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial and Anticancer Effects : The compound has been investigated for its potential to inhibit microbial growth and cancer cell proliferation, indicating a broad spectrum of biological activity.

Biochemical Pathways

The compound's activity may be linked to several biochemical pathways:

  • Biosynthesis of Amino Acids : Compounds structurally similar to amino acids often participate in metabolic pathways that are crucial for cellular function and growth.
  • Signal Transduction : It may influence signaling pathways related to inflammation and apoptosis, which are critical in cancer progression and immune responses.

Research Findings

Recent studies have explored the biological activity of this compound:

  • Antimicrobial Activity : In vitro studies demonstrated significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.
  • Anticancer Properties : Research indicated that the compound could induce apoptosis in cancer cell lines, potentially through the activation of caspases and disruption of mitochondrial function.
  • Case Studies : Specific case studies have highlighted the effectiveness of this compound in reducing tumor size in animal models, supporting its therapeutic potential in oncology.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
AntioxidantProtects against oxidative stress

Q & A

Q. What synthetic methodologies are recommended for synthesizing {2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid?

The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and ester hydrolysis. A common approach includes:

  • Step 1 : Reacting 2-nitroaniline with a bromoacetyl derivative to form the amide intermediate.
  • Step 2 : Coupling the intermediate with glycolic acid derivatives under basic conditions (e.g., THF with catalytic piperidine) to introduce the acetic acid moiety.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures yield high-purity product .
    Key parameters: Reaction temperature (20–25°C), anhydrous conditions, and monitoring via TLC (Rf = 0.3–0.5 in ethyl acetate).

Q. How is the structural integrity of this compound confirmed experimentally?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 4.3–4.6 ppm (oxoethoxy methylene), and δ 12.1 ppm (carboxylic acid proton) .
    • ¹³C NMR : Signals at ~170 ppm (carbonyl carbons) and ~120–150 ppm (aromatic carbons).
  • Mass Spectrometry (HRMS) : Exact mass calculated for C₁₀H₉N₂O₆: 253.0455 [M-H]⁻ .
  • IR Spectroscopy : Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and ~1540 cm⁻¹ (NO₂ asymmetric stretch) .

Q. What safety protocols are critical during handling?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Respiratory Protection : Use NIOSH-approved P95 respirators for powder handling; OV/AG-P99 cartridges for vapor protection .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal to prevent environmental contamination .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in biological systems?

The nitro group (-NO₂) enhances electrophilicity, enabling interactions with enzyme active sites. For example:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for oxidoreductases via nitro group reduction (e.g., forming nitro radicals that disrupt catalytic cycles) .
  • Cellular Uptake : The nitro substituent improves membrane permeability, as observed in fluorescence-based uptake assays using HeLa cells (IC₅₀ ~50 µM) .

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Scenario : Discrepancies in ¹H NMR integration ratios.
  • Solution :
    • Verify purity via HPLC (C18 column, 70:30 water/acetonitrile, λ = 254 nm).
    • Assess tautomerism by variable-temperature NMR (25–60°C) to detect equilibrium shifts.
    • Cross-validate with X-ray crystallography (if crystalline) to confirm bond lengths and angles .

Q. What pharmacological applications are being explored for this compound?

  • Anticancer Activity : Preclinical studies show apoptosis induction in MCF-7 breast cancer cells (24-h exposure, 100 µM). Mechanistic studies suggest ROS generation via nitro group redox cycling .
  • Antimicrobial Potential : Synergistic effects observed with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) in checkerboard assays (FIC index = 0.5) .

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